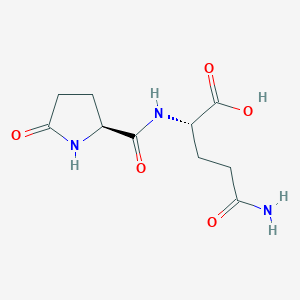

PYR-GLN-OH

Beschreibung

Pyro-L-glutaminyl-L-glutamine, also known as 5-oxoprolylglutamine or L-p-glu-L-GLN, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Pyro-L-glutaminyl-L-glutamine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Pyro-L-glutaminyl-L-glutamine has been primarily detected in saliva. Within the cell, pyro-L-glutaminyl-L-glutamine is primarily located in the cytoplasm. Outside of the human body, pyro-L-glutaminyl-L-glutamine can be found in fruits. This makes pyro-L-glutaminyl-L-glutamine a potential biomarker for the consumption of this food product.

Eigenschaften

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAITOFTZJRIFJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310949 | |

| Record name | 5-Oxo-L-prolyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyro-L-glutaminyl-L-glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109481-23-4 | |

| Record name | 5-Oxo-L-prolyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109481-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-L-prolyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyro-L-glutaminyl-L-glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 237 °C | |

| Record name | Pyro-L-glutaminyl-L-glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Pyroglutamyl-Glutamine (PYR-GLN-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the dipeptide Pyroglutamyl-Glutamine (PYR-GLN-OH), a molecule of significant interest in various scientific disciplines. The unique structural feature of this dipeptide is the N-terminal pyroglutamate residue, a cyclic lactam formed from the intramolecular cyclization of a glutamine precursor. This modification imparts notable chemical and biological properties, including enhanced stability against enzymatic degradation. This guide will delve into the molecular architecture of PYR-GLN-OH, its synthesis, purification, and detailed characterization using modern analytical techniques. Furthermore, it will touch upon the broader biological context and potential applications of pyroglutamylated peptides, offering valuable insights for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Introduction: The Significance of the Pyroglutamyl Moiety

The presence of an N-terminal pyroglutamic acid (pGlu) residue is a common post-translational modification in a variety of peptides and proteins. This cyclization can occur spontaneously from an N-terminal glutamine residue or be enzymatically catalyzed.[1][2] The resulting five-membered lactam ring of the pyroglutamyl moiety renders the N-terminus resistant to degradation by most aminopeptidases, thereby increasing the peptide's in vivo half-life.[3] This enhanced stability is a critical attribute for many biologically active peptides, including hormones and neurotransmitters. The dipeptide PYR-GLN-OH serves as a fundamental model for understanding the chemical and biological implications of this important structural feature.

Molecular Structure and Chemical Properties

PYR-GLN-OH is a dipeptide with the systematic IUPAC name (2S)-5-amino-5-oxo-2-[(2S)-5-oxopyrrolidine-2-carbonyl]aminopentanoic acid. It is formed through a standard peptide bond between the carboxylic acid group of L-pyroglutamic acid and the alpha-amino group of L-glutamine.

Constituent Amino Acids

-

L-Pyroglutamic Acid (PYR or pGlu): This is a derivative of glutamic acid where the free amino group has cyclized to form a lactam. Its IUPAC name is (2S)-5-oxopyrrolidine-2-carboxylic acid.[4]

-

L-Glutamine (GLN or Q): A proteinogenic amino acid with a side chain containing an amide group. Its IUPAC name is (2S)-2,5-diamino-5-oxopentanoic acid.[5][6]

The table below summarizes the key chemical identifiers for PYR-GLN-OH.

| Identifier | Value | Source |

| IUPAC Name | (2S)-5-amino-5-oxo-2-[(2S)-5-oxopyrrolidine-2-carbonyl]aminopentanoic acid | [7] |

| Molecular Formula | C10H15N3O5 | [8] |

| Molecular Weight | 257.25 g/mol | [8] |

| CAS Number | 109481-23-4 | [8] |

Peptide Bond Formation

The formation of the peptide bond in PYR-GLN-OH involves the condensation of the carboxyl group of pyroglutamic acid and the amino group of glutamine, with the elimination of a water molecule.

Caption: Formation of the peptide bond between PYR and GLN.

Synthesis of PYR-GLN-OH

The synthesis of PYR-GLN-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide on a solid support, facilitating purification by simple filtration and washing steps.[9] Two primary strategies can be employed for the introduction of the N-terminal pyroglutamyl residue.

Strategy 1: Direct Coupling of Protected Pyroglutamic Acid

This is the more direct approach where a protected form of pyroglutamic acid, such as Boc-pGlu-OH or Fmoc-pGlu-OH, is coupled to the N-terminus of the resin-bound glutamine.

Strategy 2: On-Resin Cyclization of N-Terminal Glutamine

In this strategy, a protected glutamine residue is first coupled to the resin. Subsequent deprotection of the N-terminal protecting group, followed by treatment with a mild acid or heat, induces the cyclization of the glutamine side-chain amide with the free N-terminal amine to form the pyroglutamyl residue.[10]

Detailed Experimental Protocol (Fmoc-SPPS)

The following protocol outlines the synthesis of PYR-GLN-OH on a Wang resin using Fmoc chemistry, followed by on-resin cyclization of glutamine.

Materials:

-

Fmoc-Gln(Trt)-Wang resin

-

Piperidine solution (20% in DMF)

-

Acetic anhydride

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the glutamine.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.

-

On-Resin Cyclization: To induce cyclization of the N-terminal glutamine to pyroglutamate, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This step also serves to cap any unreacted amino groups.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group from glutamine.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether to remove scavengers and by-products.

-

Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

Caption: Fmoc-SPPS workflow for PYR-GLN-OH synthesis.

Purification and Characterization

The crude synthetic peptide requires purification to remove truncated sequences, by-products from protecting groups, and other impurities. Subsequent characterization is essential to confirm the identity and purity of the final product.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for peptide purification.[11] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous buffer (often containing 0.1% TFA) is used to elute the components.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point for method development.

-

Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is commonly used for peptides. It is important to be aware that in-source cyclization of glutamine to pyroglutamic acid can be an artifact in mass spectrometry, which can complicate the analysis of samples containing both species.[2]

Expected Mass:

-

[M+H]+: 258.11 m/z

-

[M+Na]+: 280.09 m/z

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions.[2] The fragmentation pattern will be characteristic of the peptide sequence.

Caption: Purification and characterization workflow.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide. 1H and 13C NMR spectra can confirm the presence of all expected protons and carbons and their connectivity. Two-dimensional NMR techniques like COSY and HSQC can be used for complete assignment of the spectra. The chemical shifts will be sensitive to the solvent used.[12]

Expected 1H NMR signals (in D2O):

-

Pyroglutamyl residue: Protons of the five-membered ring.

-

Glutamine residue: Alpha-proton, beta-protons, gamma-protons, and side-chain amide protons.

-

Peptide bond amide proton: May be observable depending on the solvent and pH.

Biological Significance and Applications

The pyroglutamyl modification is not merely a chemical curiosity; it has significant biological implications.

Enhanced Stability

As previously mentioned, the primary biological advantage of the pyroglutamyl N-terminus is its resistance to degradation by aminopeptidases.[3] This property is exploited in the design of peptide-based drugs to improve their pharmacokinetic profiles.

Neurological Activity

Pyroglutamic acid itself is known to cross the blood-brain barrier and has been investigated for its nootropic effects.[3] Studies on various pyroglutamyl peptides have suggested potential antidepressant, anxiolytic, and analgesic effects.[1] While specific studies on the dipeptide PYR-GLN-OH are limited, it is plausible that it may exhibit some neurological activity. Glutamine-derived peptides, in general, have been shown to possess a range of bioactivities, including promoting intestinal homeostasis and having antioxidant properties.[1]

Research Applications

PYR-GLN-OH and similar small pyroglutamyl peptides serve as valuable tools in several research areas:

-

Drug Development: As a building block for more complex, stabilized peptide therapeutics.[4]

-

Enzyme Kinetics: As a substrate or inhibitor for enzymes involved in pyroglutamate metabolism.

-

Structural Biology: As a model system for studying the conformational effects of the pyroglutamyl residue.

Conclusion

The dipeptide PYR-GLN-OH, with its characteristic N-terminal pyroglutamyl residue, represents a fundamentally important structure in peptide science. Its synthesis, while requiring careful consideration of the cyclization step, is readily achievable with modern SPPS techniques. The analytical tools of HPLC, mass spectrometry, and NMR spectroscopy provide a robust framework for its purification and unambiguous characterization. A thorough understanding of the structure and properties of PYR-GLN-OH provides a solid foundation for researchers and drug development professionals working with pyroglutamylated peptides and proteins, paving the way for the design of more stable and effective peptide-based therapeutics.

References

- Dick, B., et al. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Ertan, M., et al. (2018). Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice. International Journal of Medical Research and Health Sciences.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Jackson, G. (2020).

- Li, W., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Puchadapi, A., et al. (2019). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position.

- Sperl, S., & Moroder, L. (n.d.). 6.7 Pyroglutamic Acid Peptides.

- Toczylowski, T., et al. (2021).

- Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

-

Wikipedia. (n.d.). Glutamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

NIST. (n.d.). L-Glutamine. Retrieved from [Link]

- Toczylowski, T., et al. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. Biopolymers, 88(6), 754-763.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Conlon, J. M. (1995). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 37, 185-192.

Sources

- 1. ijmrhs.com [ijmrhs.com]

- 2. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 3. hplc.eu [hplc.eu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Chemical Properties and Stability of Pyroglutamyl-Glutamine (PYR-GLN-OH)

This guide provides a comprehensive overview of the chemical properties and stability profile of the dipeptide Pyroglutamyl-Glutamine (PYR-GLN-OH). It is intended for researchers, scientists, and drug development professionals who are working with or exploring the applications of pyroglutamyl-containing peptides. This document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate a deeper understanding of this molecule's behavior in various experimental and formulation settings.

Introduction: The Significance of the Pyroglutamyl Moiety

The N-terminal pyroglutamyl (pGlu) residue is a common post-translational modification in many biologically active peptides and proteins.[1][2] This cyclic lactam is formed from the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[2][3] The presence of the pGlu moiety has profound implications for a peptide's biological activity and stability, most notably by conferring resistance to degradation by aminopeptidases. The dipeptide PYR-GLN-OH, with its N-terminal pyroglutamic acid and C-terminal glutamine, presents a unique case study in peptide stability, where both residues are susceptible to distinct degradation pathways. Understanding these intrinsic properties is paramount for its successful application in research and pharmaceutical development.

Core Chemical Properties of PYR-GLN-OH

A foundational understanding of the physicochemical properties of PYR-GLN-OH is essential for its handling, formulation, and analysis.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₅ | [4] |

| Molecular Weight | 257.24 g/mol | [4] |

| Appearance | White to off-white powder | Inferred |

| Water Solubility | Predicted: 7.74 g/L | [4] |

| logP | Predicted: -2.3 to -2.6 | [4] |

| pKa (Strongest Acidic) | Predicted: 3.64 | [4] |

| pKa (Strongest Basic) | Predicted: -1.5 | [4] |

Table 1: Key Physicochemical Properties of PYR-GLN-OH.

The high polarity, indicated by the negative logP value, and predicted good water solubility are characteristic of small, unprotected peptides. The acidic pKa is attributed to the C-terminal carboxylic acid. The lack of a primary N-terminal amine significantly reduces the basicity of the molecule.

Stability Profile and Degradation Pathways

The stability of PYR-GLN-OH is a critical consideration for its storage, formulation, and in vivo applications. The primary degradation pathways involve the hydrolysis of the lactam ring of the pyroglutamyl residue and the deamidation of the C-terminal glutamine.

Influence of pH

The rate of degradation of PYR-GLN-OH is highly dependent on the pH of the solution.

-

Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation pathway is the hydrolysis of the pyroglutamyl lactam ring to yield glutamyl-glutamine (Glu-Gln). This reaction is catalyzed by hydronium ions. The C-terminal glutamine is relatively stable against deamidation at low pH.

-

Neutral to Mildly Acidic Conditions (pH 5-7.5): This pH range generally represents the zone of maximum stability for both the pyroglutamyl and glutamine residues.[5] The rates of both lactam hydrolysis and glutamine deamidation are at their minimum.

-

Alkaline Conditions (pH > 8): In alkaline solutions, the degradation of both residues is accelerated. The pyroglutamyl ring can be hydrolyzed, and more significantly, the C-terminal glutamine is susceptible to base-catalyzed deamidation, forming PYR-Glu-OH.

Impact of Temperature

As with most chemical reactions, the degradation of PYR-GLN-OH is accelerated at elevated temperatures.[6] For long-term storage, it is recommended to keep the compound in a lyophilized form at -20°C or below. In solution, refrigeration (2-8°C) can slow down degradation, but for extended periods, frozen storage is preferable.

Enzymatic Degradation

The N-terminal pyroglutamyl residue renders PYR-GLN-OH resistant to cleavage by most aminopeptidases. However, specific enzymes known as pyroglutamyl peptidases (PGPs) can hydrolyze the pGlu ring, releasing the N-terminal glutamine.[2] The C-terminal glutamine can be susceptible to cleavage by carboxypeptidases, although the presence of the adjacent pyroglutamyl residue may influence enzyme kinetics.

Solid-State Stability

Lyophilized PYR-GLN-OH is expected to be significantly more stable than in solution, provided it is protected from moisture and high temperatures. However, solid-state reactions can still occur, and the "effective pH" of the solid formulation can influence the rate of degradation.[7]

Degradation Pathway of PYR-GLN-OH

The following diagram illustrates the primary degradation pathways of PYR-GLN-OH under different pH conditions.

Caption: Primary degradation pathways of PYR-GLN-OH.

Experimental Protocols for Stability Assessment

A robust assessment of PYR-GLN-OH stability requires well-designed experimental protocols. The following outlines a typical workflow for a forced degradation study.

Objective

To identify the primary degradation products and determine the degradation kinetics of PYR-GLN-OH under various stress conditions (pH, temperature, and oxidation).

Materials and Reagents

-

PYR-GLN-OH reference standard

-

HPLC grade water, acetonitrile, and methanol

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate and citrate buffers

Experimental Workflow

Caption: Workflow for a forced degradation study of PYR-GLN-OH.

Step-by-Step Protocol for Acidic Degradation

-

Prepare a 1 mg/mL stock solution of PYR-GLN-OH in HPLC-grade water.

-

Transfer 1 mL of the stock solution into a clean vial.

-

Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the vial in a water bath at 60°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

-

Immediately neutralize the aliquot with an equimolar amount of NaOH to quench the reaction.

-

Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by RP-HPLC-UV/MS.

Recommended HPLC-MS Method

A stability-indicating HPLC method is crucial for separating the parent peptide from its degradation products.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 0% to 30% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Causality: The use of a C18 column provides effective separation based on hydrophobicity. The acidic mobile phase with TFA ensures good peak shape for the peptides. ESI-MS is essential for the identification of degradation products by their mass-to-charge ratio.[8] It is important to be aware of potential in-source cyclization of any formed Glu-Gln to PYR-GLN-OH during MS analysis, which can be mitigated by optimizing MS source conditions.[8]

Analytical Considerations and Self-Validating Systems

For accurate quantification and characterization, it is imperative to employ robust analytical methods.

-

Purity Assessment: The purity of the PYR-GLN-OH starting material should be confirmed by HPLC-UV and the identity verified by high-resolution mass spectrometry.

-

Degradant Identification: Putative degradation products should be identified by comparing their retention times and mass spectra with those of synthesized standards (e.g., Glu-Gln, PYR-Glu-OH). MS/MS fragmentation patterns can further confirm the structures.

-

Self-Validation: The analytical method should be validated for its stability-indicating properties. This involves demonstrating that the degradation products are well-resolved from the parent peak and from each other. A peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the parent peak at different time points of the degradation study.

Conclusion and Future Perspectives

PYR-GLN-OH is a dipeptide with a stability profile governed by the distinct chemistries of its constituent amino acids. While the N-terminal pyroglutamyl residue provides protection against aminopeptidases, both the lactam ring and the C-terminal glutamine are susceptible to hydrolysis and deamidation, particularly at pH extremes and elevated temperatures. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are crucial for any research or development involving this and other pyroglutamyl-containing peptides. Future work should focus on obtaining precise kinetic data for the degradation of PYR-GLN-OH under a wider range of conditions and exploring formulation strategies, such as lyophilization with specific excipients, to enhance its long-term stability.

References

- Khan, M. A., & Reddy, I. K. (1998). Degradation kinetics of L-glutamine in aqueous solution. Journal of Pharmaceutical Sciences, 87(9), 1145-1149.

- Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752.

- Bergana, M. M., Holton, J. D., Reyzer, I. L., Snowden, M. K., Baxter, J. H., & Pound, V. L. (2000). NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. Journal of agricultural and food chemistry, 48(12), 6003–6010.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. Retrieved from [Link]

- Gowda, G. A. N., Gowda, Y. N., & Raftery, D. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Analytical chemistry, 87(8), 4143–4147.

- Cardona, F., & Labuda, I. M. (1993). Factors affecting the stability of L-glutamine in solution. Clinical nutrition (Edinburgh, Scotland), 12(5), 307–311.

- Ajisaka, K., & N-terminal pyroglutamyl peptide formation. (2012). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position.

- Topp, E. M., & Zhang, J. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular pharmaceutics, 18(8), 3116–3124.

-

Wikipedia. (2023, December 27). Pyroglutamic acid. In Wikipedia. [Link]

- Yu, Y., et al. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical biochemistry, 436(1), 20–28.

- Purwaha, P., Silva, L. P., Lorenzi, P. L., & Luttge, B. G. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical chemistry, 86(12), 5613–5617.

- Thermo Fisher Scientific. (2024). The Essential Guide to Glutamine in Cell Culture. Life in the Lab.

- Gowda, G. A. N., Gowda, Y. N., & Raftery, D. (2015). Massive glutamine cyclization to pyroglutamic acid in human serum discovered using NMR spectroscopy. Semantic Scholar.

- Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European journal of pharmaceutical sciences, 7(2), 107–112.

-

FooDB. (2010). Showing Compound Pyro-L-glutaminyl-L-glutamine (FDB018762). Retrieved from [Link]

- Houben-Weyl. (2002). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry.

- Purwaha, P., Silva, L. P., Lorenzi, P. L., & Luttge, B. G. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Semantic Scholar.

- Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Semantic Scholar.

- Cajthaml, T., et al. (2018). Biodegradation of perylene and benzo [ghi] perylene (5-6 rings) using yeast consortium : Kinetic study, enzyme analysis and degradation pathway.

- Reissner, K. J., & Aswad, D. W. (2003). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Methods in molecular biology (Clifton, N.J.), 231, 171–186.

- Romanova, E. V., et al. (2007). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. Journal of the American Society for Mass Spectrometry, 18(7), 1238–1247.

- Wang, Y., et al. (2023). Impact of Enzymatic Degradation Treatment on Physicochemical Properties, Antioxidant Capacity, and Prebiotic Activity of Lilium Polysaccharides. MDPI.

- Chen, S., Berthelier, V., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein science : a publication of the Protein Society, 10(4), 867–871.

- Chorilli, M., Salgado, H., Santos, F., & Silva, L. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3, 113-117.

- Chen, X., et al. (2025). Solubility of Fmoc- l -glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances.

- Cajthaml, T., et al. (2008). Degradation of PAHs by ligninolytic enzymes of Irpex lacteus.

- De Visscher, A., et al. (2014). Modelling the biodegradation kinetics of the herbicide propanil and its metabolite 3,4-dichloroaniline. Chemosphere, 111, 339–345.

- Lin, C. E., et al. (1997). Degradation kinetics of pentachlorophenol by Phanerochaete chrysosporium. Biotechnology and bioengineering, 56(5), 492–499.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Chemistry Stack Exchange. (2020).

- Google Patents. (1957).

- MDPI. (2022). Kinetics, Thermodynamics and Mechanism of Enzymatic Degradation of Zearalenone in Degummed Corn Oil.

- Ruggero, F., et al. (2021).

- Santa Cruz Biotechnology. (n.d.). Pyr-Gln-OH.

Sources

- 1. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Biological Significance of Pyroglutamyl-Glutamine Dipeptide: A Technical Guide for Researchers

Foreword: Beyond the Canonical Twenty – The Emerging Roles of Modified Dipeptides

In the intricate landscape of cellular signaling and metabolic regulation, the canonical twenty amino acids have long held center stage. However, a growing body of evidence compels us to look beyond these fundamental building blocks to the nuanced world of post-translational modifications and the biological activities of their resulting structures. Among these, the pyroglutamyl-glutamine (pGlu-Gln) dipeptide emerges as a molecule of significant interest, not merely as a metabolic intermediate, but as a key modulator of peptide stability and function. This technical guide synthesizes the current understanding of pGlu-Gln, offering researchers, scientists, and drug development professionals a comprehensive overview of its formation, biological activities, and the experimental methodologies crucial for its investigation. We will delve into the well-established role of pGlu-Gln in enhancing the therapeutic potential of neuropeptides like cholecystokinin-8 (CCK-8), and explore the broader implications of pyroglutamylation in peptide biology. Our focus will remain on the causality behind experimental choices and the self-validating nature of the described protocols, providing a robust framework for future research in this exciting field.

I. The Genesis and Stability of Pyroglutamyl-Glutamine: A Tale of Cyclization and Resistance

The defining feature of the pyroglutamyl-glutamine dipeptide is the N-terminal pyroglutamyl residue, a cyclic lactam formed from the intramolecular cyclization of a glutamine residue.[1][2] This modification is not a random occurrence but a controlled enzymatic process with profound implications for the peptide's stability and bioactivity.

A. Enzymatic Formation: The Role of Glutaminyl Cyclase

The conversion of an N-terminal glutamine to a pyroglutamyl residue is primarily catalyzed by the enzyme glutaminyl cyclase (QC).[2][3] This post-translational modification occurs in various tissues, including the pituitary, brain, and adrenal medulla.[3] The specificity of QC for N-terminal glutamine residues ensures the targeted modification of specific peptides.[4] While spontaneous cyclization of glutamine can occur, particularly under conditions of heat or extreme pH, the enzymatic process is far more efficient and specific under physiological conditions.[3][5]

Experimental Workflow: Assay for Glutaminyl Cyclase Activity

This protocol outlines a continuous spectrophotometric assay to determine the activity of glutaminyl cyclase using a chromogenic substrate.

Caption: Workflow for glutaminyl cyclase activity assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: Glutamine-p-nitroanilide (Gln-pNA) at a stock concentration of 10 mM in DMSO.

-

Enzymes: Purified glutaminyl cyclase and pyroglutamyl aminopeptidase (PAP).

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 180 µL of Assay Buffer.

-

Add 10 µL of Gln-pNA solution (final concentration 0.5 mM).

-

Add 5 µL of PAP solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 5 µL of glutaminyl cyclase solution.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 405 nm every minute for 30 minutes. The release of p-nitroaniline by PAP is proportional to the formation of pGlu-pNA by QC.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be expressed in units, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

B. Enhanced Stability: Resistance to Proteolytic Degradation

The cyclic structure of the pyroglutamyl residue confers significant resistance to degradation by aminopeptidases.[6][7] These enzymes, which cleave amino acids from the N-terminus of peptides, are unable to recognize and hydrolyze the lactam ring of pyroglutamate. This increased stability is a critical factor in the enhanced biological activity of pGlu-containing peptides, as it prolongs their half-life in circulation and at their site of action.[8]

II. The Biological Functions of Pyroglutamyl-Glutamine: A Focus on Metabolic Regulation

The most well-documented biological function of the pyroglutamyl-glutamine dipeptide is its role as an N-terminal modification of cholecystokinin-8 (CCK-8), a key gastrointestinal hormone involved in satiety and metabolic regulation.[1]

A. (pGlu-Gln)-CCK-8: A Potent Agonist of the CCK Receptor

The modification of CCK-8 with a pGlu-Gln N-terminus results in a stable and potent agonist of the CCK1 receptor.[9] This enhanced agonism is attributed to the increased stability of the peptide, allowing for sustained receptor activation.

Signaling Pathway: (pGlu-Gln)-CCK-8 and Metabolic Regulation

Caption: Signaling cascade of (pGlu-Gln)-CCK-8 in metabolic regulation.

B. In Vivo Effects on Metabolism

Sub-chronic administration of (pGlu-Gln)-CCK-8 in animal models of obesity and diabetes has demonstrated significant beneficial effects on metabolic parameters.[9] These effects are summarized in the table below.

| Metabolic Parameter | Effect of (pGlu-Gln)-CCK-8 Administration | Reference |

| Body Weight | Decreased | [9] |

| Energy Intake | Decreased | |

| Blood Glucose | Decreased | |

| Plasma Insulin | Decreased (in hyperinsulinemic models) | |

| Glucose Tolerance | Improved | [1] |

| Insulin Sensitivity | Improved | [1] |

These findings underscore the therapeutic potential of stabilized CCK-8 analogues for the treatment of metabolic disorders.[1]

III. Intrinsic Biological Functions of Pyroglutamyl-Glutamine: An Area of Active Investigation

While the role of pGlu-Gln as a stabilizing modification is well-established, its intrinsic biological functions as a standalone dipeptide are less clear. Given that pyroglutamic acid can cross the blood-brain barrier and act as a precursor to glutamate, it is plausible that pGlu-Gln may have direct effects in the central nervous system. However, further research is needed to elucidate any specific signaling or metabolic roles of the dipeptide itself, independent of its presence in larger peptides.

IV. Analytical Methodologies for the Study of Pyroglutamyl-Glutamine

Accurate detection and quantification of pGlu-Gln are essential for studying its biological functions. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[10]

Experimental Workflow: Quantification of pGlu-Gln by LC-MS/MS

This protocol provides a general framework for the analysis of pGlu-Gln in biological samples.

Caption: Workflow for LC-MS/MS quantification of pGlu-Gln.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reversed-phase C18 HPLC column.

-

Perform chromatographic separation using a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Ionize the eluting compounds using electrospray ionization in positive mode.

-

Detect and quantify pGlu-Gln using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for pGlu-Gln should be determined using a pure standard.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a pGlu-Gln synthetic standard.

-

Quantify the amount of pGlu-Gln in the samples by comparing their peak areas to the standard curve.

-

V. Broader Implications and Future Directions

The study of pyroglutamyl-glutamine and other pyroglutamylated peptides is a rapidly evolving field. While the focus of this guide has been on the well-characterized role of pGlu-Gln in metabolic regulation, the broader implications of pyroglutamylation are vast. This modification is found in a variety of bioactive peptides, including hormones and neuropeptides, suggesting a conserved mechanism for enhancing peptide stability and function.

Future research should aim to:

-

Elucidate the intrinsic biological functions of the pGlu-Gln dipeptide. Does it have signaling or metabolic roles independent of its function as a peptide modification?

-

Investigate the substrate specificity of glutaminyl cyclases and pyroglutamyl peptidases for the Gln-Gln and pGlu-Gln dipeptides, respectively. This will provide a deeper understanding of the regulation of pGlu-Gln levels.

-

Explore the potential roles of pGlu-Gln in other physiological processes, such as immune modulation and skin health. While glutamine is known to be important in these areas, the specific contribution of pGlu-Gln remains to be determined.[11][12]

By addressing these questions, we can further unravel the complexities of peptide biology and potentially unlock new therapeutic avenues for a range of diseases.

VI. References

-

Irwin, N., Frizelle, P., O'Harte, F. P., & Flatt, P. R. (2013). (pGlu-Gln)-CCK-8[mPEG]: a novel, long-acting, mini-PEGylated cholecystokinin (CCK) agonist that improves metabolic status in dietary-induced diabetes. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4009-4016.

-

Montgomery, I. A., Irwin, N., & Flatt, P. R. (2013). Beneficial effects of (pGlu-Gln)-CCK-8 on energy intake and metabolism in high fat fed mice are associated with alterations of hypothalamic gene expression. Hormone and Metabolic Research, 45(01), 21-26.

-

Udenigwe, C. C., & Howard, A. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Food Research International, 119, 657-665.

-

Fischer, W. H., & Spiess, J. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. Journal of Biological Chemistry, 262(24), 11539-11544.

-

Udenigwe, C. C., & Howard, A. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Food Research International, 119, 657-665.

-

Keeley, A., & Pfa, H. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical chemistry, 86(15), 7444-7451.

-

Busby, W. H., Quackenbush, G. E., Humm, J., Youngblood, W. W., & Kizer, J. S. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. Journal of Biological Chemistry, 262(18), 8532-8536.

-

Schilling, S., Hoffmann, T., Rosche, F., Wermann, M., Heiser, U., Wasternack, C., & Demuth, H. U. (2002). Substrate specificity of glutaminyl cyclases from plants and animals. Biological chemistry, 383(10), 1591-1600.

-

Irwin, N., Frizelle, P., Montgomery, I. A., Moffett, R. C., O'Harte, F. P., & Flatt, P. R. (2012). Beneficial effects of the novel cholecystokinin agonist (pGlu-Gln)-CCK-8 in mouse models of obesity/diabetes. Diabetologia, 55(10), 2747-2758.

-

Schilling, S., Hoffmann, T., Rosche, F., Wermann, M., Heiser, U., Wasternack, C., & Demuth, H. U. (2002). Substrate specificity of glutaminyl cyclases from plants and animals. Biological chemistry, 383(10), 1591-1600.

-

Wulff, T., Hoffmann, T., Schlenzig, D., Schilling, S., Demuth, H. U., & Wasternack, C. (2000). A continuous spectrometric assay for glutaminyl cyclase activity. Analytical biochemistry, 277(1), 51-56.

-

Montgomery, I. A., Irwin, N., & Flatt, P. R. (2013). Beneficial effects of (pGlu-Gln)-CCK-8 on energy intake and metabolism in high fat fed mice are associated with alterations of hypothalamic gene expression. Hormone and Metabolic Research, 45(01), 21-26.

-

Wang, B., Wu, G., Zhou, Z., Dai, Z., Sun, Y., & Ji, Y. (2015). Glutamine and intestinal barrier function. Amino acids, 47(10), 2143-2154.

-

Fischer, W. H., & Spiess, J. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. Journal of Biological Chemistry, 262(24), 11539-11544.

-

Wang, B., Wu, G., Zhou, Z., Dai, Z., Sun, Y., & Ji, Y. (2015). Glutamine and intestinal barrier function. Amino acids, 47(10), 2143-2154.

-

Keeley, A., & Pfa, H. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical chemistry, 86(15), 7444-7451.

-

Schilling, S., Hoffmann, T., Rosche, F., Wermann, M., Heiser, U., Wasternack, C., & Demuth, H. U. (2002). Substrate specificity of glutaminyl cyclases from plants and animals. Biological chemistry, 383(10), 1591-1600.

-

Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of glutamine and pyroglutamic acid under model system conditions: influence of physical and technological factors. Journal of Food Science, 52(6), 1750-1752.

-

Wulff, T., Hoffmann, T., Schlenzig, D., Schilling, S., Demuth, H. U., & Wasternack, C. (2000). A continuous spectrometric assay for glutaminyl cyclase activity. Analytical biochemistry, 277(1), 51-56.

-

Irwin, N., Frizelle, P., O'Harte, F. P., & Flatt, P. R. (2013). (pGlu-Gln)-CCK-8[mPEG]: a novel, long-acting, mini-PEGylated cholecystokinin (CCK) agonist that improves metabolic status in dietary-induced diabetes. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4009-4016.

-

Montgomery, I. A., Irwin, N., & Flatt, P. R. (2013). Beneficial effects of (pGlu-Gln)-CCK-8 on energy intake and metabolism in high fat fed mice are associated with alterations of hypothalamic gene expression. Hormone and Metabolic Research, 45(01), 21-26.

-

Udenigwe, C. C., & Howard, A. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Food Research International, 119, 657-665.

-

Wang, B., Wu, G., Zhou, Z., Dai, Z., Sun, Y., & Ji, Y. (2015). Glutamine and intestinal barrier function. Amino acids, 47(10), 2143-2154.

-

Keeley, A., & Pfa, H. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical chemistry, 86(15), 7444-7451.

-

Cummins, P. M., & O'Connor, B. (1998). Pyroglutamyl peptidase: an overview of the three known enzymatic forms. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1429(1), 1-17.

-

Udenigwe, C. C., & Howard, A. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Food Research International, 119, 657-665.

-

Fischer, W. H., & Spiess, J. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. Journal of Biological Chemistry, 262(24), 11539-11544.

-

Schilling, S., Hoffmann, T., Rosche, F., Wermann, M., Heiser, U., Wasternack, C., & Demuth, H. U. (2002). Substrate specificity of glutaminyl cyclases from plants and animals. Biological chemistry, 383(10), 1591-1600.

-

Wulff, T., Hoffmann, T., Schlenzig, D., Schilling, S., Demuth, H. U., & Wasternack, C. (2000). A continuous spectrometric assay for glutaminyl cyclase activity. Analytical biochemistry, 277(1), 51-56.

-

Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of glutamine and pyroglutamic acid under model system conditions: influence of physical and technological factors. Journal of Food Science, 52(6), 1750-1752.

-

Sun, J., Phillips, C. M., Anderson, C. T., Beeson, W. T., Marletta, M. A., & Glass, N. L. (2011). Expression and characterization of the Neurospora crassa endoglucanase GH5-1. Protein expression and purification, 75(2), 147-154.

Sources

- 1. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Identification of Glutaminyl Cyclase Genes Involved in Pyroglutamate Modification of Fungal Lignocellulolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of enteral nutrition with parenteral glutamine supplementation on the immunological function in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]

PYR-GLN-OH in central nervous system

An In-depth Technical Guide to Pyroglutamyl-Glutamine (pGlu-Gln) in the Central Nervous System: From Metabolism to Neuromodulation and Analytical Strategies

Abstract

Pyroglutamyl-glutamine (pGlu-Gln) is a dipeptide of growing interest within the central nervous system (CNS). Arising from the cyclization of an N-terminal glutamine of a parent peptide or protein, its presence and function are intrinsically linked to the glutamate-glutamine cycle, a cornerstone of neurotransmitter synthesis and metabolic homeostasis in the brain. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We delve into the foundational biochemistry of pGlu-Gln, exploring both enzymatic and spontaneous formation pathways. We further examine its putative neurobiological roles, potential implications in CNS pathophysiology, and, critically, offer a self-validating analytical workflow for its accurate detection and quantification. This document is structured to bridge fundamental science with practical, field-proven methodologies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Biochemistry and Metabolism

The Glutamate-Glutamine Cycle: The Precursor Landscape in the CNS

To understand the significance of Pyroglutamyl-Glutamine (pGlu-Gln), one must first appreciate its origin within the most abundant amino acid metabolic cycle in the CNS: the glutamate-glutamine (Glu-Gln) cycle. Glutamine is the most plentiful amino acid in the brain and cerebrospinal fluid.[1] This cycle describes the metabolic partnership between neurons and astrocytes.[2] Glutamate, the principal excitatory neurotransmitter, is released from neurons into the synaptic cleft, where it is taken up by surrounding astrocytes.[1][3]

Inside the astrocyte, the enzyme glutamine synthetase (GS) converts glutamate to glutamine, a non-neuroactive compound.[1] This glutamine is then transported back to neurons.[4] Neurons utilize the enzyme phosphate-activated glutaminase (PAG) to hydrolyze glutamine back into glutamate, replenishing the neurotransmitter pool for subsequent excitatory signaling or for the synthesis of the inhibitory neurotransmitter GABA.[1][2] This tightly regulated process is fundamental for maintaining synaptic function and preventing glutamate-induced excitotoxicity. The high flux and concentration of glutamine in this cycle create a rich environment for the potential formation of glutamine-derived peptides like pGlu-Gln.

Formation of Pyroglutamyl-Glutamine: A Bifurcated Pathway

The formation of a pyroglutamyl residue from an N-terminal glutamine is a common post-translational modification.[5] This process involves an intramolecular cyclization of the glutamine side chain, resulting in the formation of a five-membered lactam ring and the release of ammonia.[6] This conversion can occur through two primary routes within the CNS.

1.2.1 Enzymatic Formation The primary enzymatic route is catalyzed by Glutaminyl Cyclase (QC). This enzyme facilitates the rapid and specific conversion of N-terminal glutamine residues on peptides and proteins into pyroglutamic acid.[5] While the specific action of QC on a free Gln-Gln dipeptide in the CNS is an area of active research, the enzyme's presence suggests a potential mechanism for regulated pGlu-Gln formation.

1.2.2 Spontaneous Non-Enzymatic Cyclization Glutamine is known to be unstable under various conditions, readily cyclizing to form pyroglutamic acid.[6] This non-enzymatic reaction is significantly influenced by physicochemical factors such as temperature and pH.[6][7] Both acidic and alkaline conditions can promote this conversion.[6] This inherent lability presents a significant challenge for analytical neurochemists, as artifactual formation of pGlu-Gln can occur during sample collection, storage, and processing if conditions are not strictly controlled.[8]

Part 2: Neurobiological Roles and Putative Functions

While research specifically targeting pGlu-Gln is emerging, studies on related pyroglutamyl peptides provide a framework for its potential functions in the CNS.

Pyroglutamyl Peptides as Neuromodulators

Several endogenous peptides containing an N-terminal pyroglutamyl residue, such as Thyrotropin-Releasing Hormone (TRH), are well-established neuromodulators.[9][10] The pyroglutamyl modification often confers enhanced stability against aminopeptidases, prolonging the peptide's half-life and biological activity.[5] Recent studies have investigated the direct effects of other pyroglutamyl di- and tetrapeptides, finding that they can exert antidepressant-like and analgesic effects in animal models, suggesting a broader role for this class of molecules in regulating mood and pain perception.[11] It is plausible that pGlu-Gln shares similar neuromodulatory properties.

Interaction with Neuronal Receptors and Signaling Pathways

The precise receptors and signaling pathways for pGlu-Gln have not been fully elucidated. However, given its structural similarity to glutamate, potential interactions with glutamate receptors or other amino acid-sensing receptors are a logical area for investigation. Glutamine itself can trigger intracellular signaling cascades involving Ca2+ and cAMP in certain cell types.[12] A hypothetical signaling pathway for pGlu-Gln could involve binding to a G-protein coupled receptor (GPCR), leading to the activation of second messenger systems that modulate neuronal excitability and gene expression.

Part 3: Implications in CNS Pathophysiology

Alterations in peptide processing and metabolism are increasingly recognized as key factors in neurodegenerative diseases.

Neurodegenerative Diseases

The formation of pyroglutamylated peptides is a known event in several neurodegenerative disorders.

-

Alzheimer's Disease (AD): A significant portion of the amyloid-β (Aβ) peptides that form plaques in the brains of AD patients are modified with an N-terminal pyroglutamate (pGlu-Aβ).[13] This modification increases the peptide's hydrophobicity, aggregation propensity, and resistance to degradation, accelerating plaque formation.

-

Polyglutamine (PolyQ) Disorders: Diseases like Huntington's are caused by the expansion of a CAG repeat, leading to a long polyglutamine tract in the respective protein.[14] While not a direct pGlu modification, it highlights the central role of glutamine metabolism and processing in neurodegeneration. Investigating a potential link between polyQ expansion and pGlu peptide formation could be a novel research avenue.

Excitotoxicity and Metabolic Stress

Given its roots in the Glu-Gln cycle, dysregulation of pGlu-Gln levels could be a biomarker or mediator of metabolic stress in the CNS. Conditions like ischemia or manganese toxicity disrupt the delicate balance of this cycle, leading to excitotoxicity.[2][15] Monitoring pGlu-Gln under such conditions could provide insights into the metabolic state of astrocytes and neurons.

Part 4: A Practical Guide to a Self-Validating Analytical Workflow

The accurate measurement of pGlu-Gln in CNS tissue is non-trivial due to its potential for artifactual formation. A robust, self-validating workflow is essential for generating trustworthy data.

Core Principle: Mitigating Artifactual Formation

The central challenge is to prevent the spontaneous cyclization of glutamine during the analytical process.[6][8] This requires meticulous control of pH, temperature, and enzymatic activity from the moment of sample collection. The use of stable isotope-labeled internal standards for both glutamine and pyroglutamate is crucial, as they will undergo in-source cyclization at the same rate as the endogenous analyte, allowing for accurate correction and quantification.[8]

Analytical Workflow Overview

Step-by-Step Protocol 1: Brain Tissue Sample Collection and Homogenization

-

Causality: The goal is to halt all enzymatic and chemical activity instantly to preserve the in vivo state of the analytes.

-

Euthanasia & Dissection: Following institutional guidelines, euthanize the animal. Immediately dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold plate.

-

Rationale: Speed and low temperature are critical to minimize post-mortem metabolic changes.

-

-

Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen or on dry ice. Store at -80°C until homogenization.

-

Rationale: Halts all enzymatic activity.

-

-

Homogenization Buffer Preparation: Prepare a buffer consisting of 80% methanol / 20% water with a cocktail of broad-spectrum peptidase inhibitors. Pre-chill the buffer to -20°C.

-

Rationale: The high methanol content precipitates proteins and denatures enzymes. Acidic conditions can stabilize peptides but may promote glutamine cyclization; therefore, a neutral pH buffer with immediate protein precipitation is often preferred. Inhibitors prevent enzymatic degradation.

-

-

Homogenization: Weigh the frozen tissue and add 10 volumes of ice-cold homogenization buffer. Homogenize using a bead beater or sonicator, ensuring the sample remains cold throughout.

-

Rationale: Ensures complete disruption of cells and extraction of small molecule metabolites.

-

Step-by-Step Protocol 2: Quantification of pGlu-Gln using LC-MS/MS

-

Causality: This protocol is designed for selective and sensitive quantification, using co-eluting stable isotope standards to correct for matrix effects and potential in-source transformations.

-

Protein Precipitation & Clarification: Centrifuge the homogenate at >14,000 x g for 15 minutes at 4°C.

-

Rationale: To pellet precipitated proteins and cellular debris.

-

-

Internal Standard Spiking: Transfer the supernatant to a new tube. Add a known concentration of a stable isotope-labeled pGlu-Gln internal standard (e.g., containing ¹³C and ¹⁵N).

-

Rationale: This is the cornerstone of accurate quantification. The internal standard will behave identically to the endogenous analyte during chromatography and ionization, correcting for any sample loss or signal suppression/enhancement.[8]

-

-

Sample Preparation: Dry the sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute in the initial mobile phase (e.g., 98% Water/2% Acetonitrile + 0.1% Formic Acid).

-

Rationale: Concentrates the analyte and ensures compatibility with the LC system.

-

-

Chromatographic Separation: Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18). Use a gradient elution from a polar mobile phase (A: Water + 0.1% Formic Acid) to a less polar mobile phase (B: Acetonitrile + 0.1% Formic Acid).

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

-

Rationale: MRM provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions for both the endogenous analyte and the labeled internal standard must be determined.

-

Example Transitions (Hypothetical):

-

pGlu-Gln (Endogenous): Q1: 259.1 -> Q3: 130.1

-

pGlu-Gln (Internal Standard, e.g., +5 Da): Q1: 264.1 -> Q3: 135.1

-

-

-

Quantification: Generate a standard curve using known concentrations of pGlu-Gln with a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. Calculate the concentration in the unknown samples by interpolation from this curve.

Data Presentation: Typical LC-MS/MS Parameters

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 1.7 µm, 2.1x100 mm) | Good retention and separation for polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems, balancing speed and resolution. |

| Ionization Mode | Positive Electrospray (ESI+) | Peptides readily form positive ions by protonation. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. |

| Internal Standard | Stable Isotope-Labeled pGlu-Gln | Corrects for matrix effects and ensures analytical accuracy.[8] |

Part 5: Future Directions and Unanswered Questions

The study of pGlu-Gln in the CNS is a nascent field with significant potential. Key questions remain:

-

Therapeutic Target or Biomarker? Could modulating pGlu-Gln levels offer a new therapeutic strategy for neurological disorders? Or could its concentration in CSF or plasma serve as a reliable biomarker for CNS metabolic stress or neurodegeneration?

-

Specific Transporters and Enzymes: What specific transporters govern the movement of pGlu-Gln across cell membranes in the CNS? Is there a dedicated peptidase responsible for its degradation?

-

Elucidating the Signaling Cascade: What are the primary molecular targets and receptors for pGlu-Gln? A full characterization of its downstream signaling effects is necessary to understand its function as a neuromodulator.

Answering these questions will require a multidisciplinary approach, combining advanced analytical chemistry, molecular neurobiology, and behavioral neuroscience. The methodologies and principles outlined in this guide provide a robust foundation for these future investigations.

References

-

Airaudo, C. B., et al. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions. Journal of Food Science. Available at: [Link]

-

Albrecht, J., et al. (2007). Glutamine in the central nervous system: function and dysfunction. Frontiers in Bioscience. Available at: [Link]

-

Cahill, C. M., et al. (2015). Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods. Analytical Chemistry. Available at: [Link]

-

Dámaris, R. R., et al. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research. Available at: [Link]

-

Jadrijević-Mladar Takač, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

-

Lam, R. S. H., & Ames, J. B. (2019). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. Available at: [Link]

-

Liu, T., et al. (2017). Roles of PRR-Mediated Signaling Pathways in the Regulation of Oxidative Stress and Inflammatory Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Sharma, S., & Taliyan, R. (2022). Role of Phytoconstituents as PPAR Agonists: Implications for Neurodegenerative Disorders. Biomolecules. Available at: [Link]

-

Hoffman, G. E., & Le, W. W. (2015). Anatomical Markers of Activity in Hypothalamic Neurons. Comprehensive Physiology. Available at: [Link]

-

Rubakhin, S. S., & Sweedler, J. V. (2010). Analysis of peptides secreted from cultured mouse brain tissue. Methods in Molecular Biology. Available at: [Link]

-

Wang, W., et al. (2005). [Determination of glutamine in intestinal mucosa by pre-column derivatization/reversed-phase high performance liquid chromatography with fluorescence detection]. Se Pu. Available at: [Link]

-

Collard, C. D., & Gelman, S. (2001). Molecular signaling pathways in ischemia/reperfusion. Anesthesiology. Available at: [Link]

-

Watkins, J. D., & Hoke, S. H. (2005). NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Sanchez, I., et al. (2003). Pivotal role of oligomerization in expanded polyglutamine neurodegenerative disorders. Nature. Available at: [Link]

-

Culha, S., et al. (2021). Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice. International Journal of Medical Research and Health Sciences. Available at: [Link]

-

Podell, D. N., & Abraham, G. N. (1978). Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Ryan, K. K., et al. (2011). A role for central nervous system PPAR-γ in the regulation of energy balance. Nature Medicine. Available at: [Link]

-

Gelineau-van Waes, J., et al. (2011). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Available at: [Link]

-

Rose, J. H., et al. (2021). Impact of Acute and Persistent Excitation of Prelimbic Pyramidal Neurons on Motor Activity and Trace Fear Learning. Journal of Neuroscience. Available at: [Link]

-

Hatcher, N. G., et al. (2007). Discovery and Neurochemical Screening of Peptides in Brain Extracellular Fluid by Chemical Analysis of in Vivo Microdialysis Samples. Analytical Chemistry. Available at: [Link]

-

Vande Walle, L., & Lamkanfi, M. (2016). Pyroptosis. Current Biology. Available at: [Link]

-

Reimann, F., et al. (2012). Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Wikipedia contributors. (2023). Thyrotropin-releasing hormone. Wikipedia. Available at: [Link]

-

O'Day, T. L., et al. (2013). Manganese toxicity in the central nervous system: the glutamine/glutamate-γ-aminobutyric acid cycle. Journal of Internal Medicine. Available at: [Link]

-

Takač, M. J. M., et al. (2022). Development and validation of an RP-HPLC method for analysis... Pharmacia. Available at: [Link]

-

Guimarães, E. L., et al. (2020). Ferroptosis Mechanisms Involved in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia. Available at: [Link]

-

Wang, J., et al. (2014). Alpha-ketoglutarate inhibits glutamine degradation and enhances protein synthesis in intestinal porcine epithelial cells. ResearchGate. Available at: [Link]

-

Ghose, A. K., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. Available at: [Link]

-

Liu, Y. (2021). Imaging of Neurotransmitters and Small Molecules in Brain Tissues Using Laser Desorption/Ionization Mass Spectrometry Assisted w. Scholarship@Western. Available at: [Link]

-

Jayasinghe, T. M. (2018). Can anyone guide me for separation of glutamine and asparagine with HPLC?. ResearchGate. Available at: [Link]

-

Albrecht, J., et al. (2007). Glutamine in the central nervous system: Function and dysfunction. ResearchGate. Available at: [Link]

-

Kumar, A., & Bachhawat, A. K. (2012). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PLoS One. Available at: [Link]

-

N'Gono, Y. A., & Gaudin, K. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Available at: [Link]

-

Wakisaka, K., et al. (2023). Role of piRNA biogenesis and its neuronal function in the development of neurodegenerative diseases. Frontiers in Neuroscience. Available at: [Link]

-

Buchser, W. J., et al. (2012). Peripheral nervous system genes expressed in central neurons induce growth on inhibitory substrates. PLoS One. Available at: [Link]

-

Fernandez-Gomez, F. J., et al. (2014). Consensus Brain-derived Protein Extraction Protocol for the Study of Human and Murine Brain Proteome Using Both 2D-DIGE and Mini 2DE Immunoblotting. JoVE. Available at: [Link]

Sources

- 1. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manganese toxicity in the central nervous system: the glutamine/glutamate-γ-aminobutyric acid cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anatomical Markers of Activity in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 11. ijmrhs.com [ijmrhs.com]

- 12. Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular signaling pathways in ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Introduction: The Significance of the N-Terminal Pyroglutamyl Residue

An In-depth Technical Guide to the Discovery and History of Pyroglutamyl Peptides

In the landscape of peptide and protein biochemistry, N-terminal modifications play a crucial role in defining the structure, stability, and function of these vital macromolecules. Among these modifications, the formation of an N-terminal pyroglutamyl (pGlu) residue is a significant post-translational event. This modification involves the intramolecular cyclization of an N-terminal glutamine (Gln) or, less commonly, a glutamic acid (Glu) residue, resulting in the formation of a five-membered lactam ring.[1][2] The resulting pyroglutamyl peptide is often denoted with the prefix "pGlu-" or "PYR-". A simple representation of this class of molecules is the dipeptide pyroglutamyl-glutamine (PYR-GLN-OH).

The presence of this pGlu residue has profound biological consequences. It renders the peptide resistant to degradation by most aminopeptidases, thereby extending its circulatory half-life and modulating its biological activity.[2] This guide provides a comprehensive overview of the discovery, history, and scientific investigation of pyroglutamyl peptides, from their initial characterization to their implications in modern drug development.

Part 1: The Genesis of Pyroglutamyl Peptides: Discovery and Characterization

Early Observations and the Mechanism of Formation

The journey into the world of pyroglutamyl peptides began with the discovery of pyroglutamic acid itself. It was observed that glutamic acid and glutamine have a high tendency to cyclize, a process that can occur spontaneously, especially under conditions of heat or changes in pH.[1] This non-enzymatic conversion represents a fundamental chemical property of the N-terminal glutamine residue.

The formation of a pyroglutamyl peptide from an N-terminal glutamine precursor is an intramolecular nucleophilic substitution reaction. The alpha-amino group of the glutamine residue attacks the gamma-carbon of its own side chain, leading to the elimination of ammonia and the formation of the stable lactam ring structure.

The Key Catalyst: Discovery of Glutaminyl Cyclase (QC)

While spontaneous cyclization can occur, it was found to be a slow process under physiological conditions.[3] This observation led to the hypothesis that an enzymatic catalyst must be involved in the efficient in-vivo formation of pyroglutamyl peptides. Subsequent research led to the discovery and characterization of Glutaminyl Cyclase (QC) , an enzyme that significantly accelerates the conversion of N-terminal glutamine residues into pyroglutamate.[3][4]

The identification of QC was a landmark in understanding the post-translational modification of many peptide hormones and proteins.[3][5] It was demonstrated that QC is present in various tissues, including the pituitary, brain, and adrenal medulla.[3] This enzyme ensures the timely and efficient maturation of numerous bioactive peptides, such as Thyrotropin-releasing hormone (TRH), which has an N-terminal pGlu residue essential for its function.[6]

Part 2: Methodologies in Pyroglutamyl Peptide Research

Challenges in Identification and Sequencing